Synthesis of Ursodeoxycholic Acid Methyl Ester from Cholic Acid: An In-depth Technical Guide
Synthesis of Ursodeoxycholic Acid Methyl Ester from Cholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Ursodeoxycholic Acid (UDCA) Methyl Ester, a crucial derivative in the pharmaceutical industry, starting from the readily available and cost-effective cholic acid. The synthesis involves a multi-step process encompassing protection of functional groups, selective oxidation, deoxygenation, and stereochemical inversion. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and provides visual representations of the synthetic pathway and experimental workflows.
Overall Synthetic Strategy
The transformation of cholic acid to ursodeoxycholic acid methyl ester is a multi-step chemical synthesis that primarily involves two key transformations: the removal of the hydroxyl group at the C-12 position and the epimerization of the 7α-hydroxyl group to the desired 7β-configuration. The carboxylic acid and other hydroxyl groups are strategically protected and deprotected throughout the synthesis to ensure regioselectivity. The overall yield for this multi-step synthesis is typically around 30%.[1]
A typical synthetic route is outlined below:
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Esterification of Cholic Acid: The carboxylic acid moiety of cholic acid is first protected as a methyl ester to prevent its interference in subsequent reactions.
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Selective Acetylation: The hydroxyl groups at the 3α and 7α positions are selectively protected as acetates.
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Oxidation of the 12α-Hydroxyl Group: The unprotected 12α-hydroxyl group is oxidized to a ketone.
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Deoxygenation at C-12: The 12-keto group is removed via a Wolff-Kishner reduction to yield the chenodeoxycholic acid (CDCA) backbone.
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Hydrolysis: The acetyl protecting groups at the 3α and 7α positions are removed.
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Epimerization of the 7α-Hydroxyl Group: The 7α-hydroxyl group is converted to the 7β-hydroxyl group. This is a critical step and can be achieved through an oxidation-reduction sequence or via enzymatic methods.
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Final Esterification: The resulting ursodeoxycholic acid is esterified to its methyl ester.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields of the reactions.
Step 1: Methylation of Cholic Acid to Methyl Cholate (B1235396)
The carboxylic acid group of cholic acid is esterified to prevent its participation in subsequent reactions. A common method involves the use of trimethylsilyl (B98337) diazomethane (B1218177).
Experimental Protocol:
To a solution of cholic acid (2.0 g, 4.9 mmol) in a 2:1 mixture of toluene (B28343) and methanol (B129727) (30 ml), trimethylsilyl diazomethane (3.67 ml, 7.34 mmol) is added. The reaction mixture is stirred at 20 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a methanol/dichloromethane (1:10) eluent system until the cholic acid is completely consumed. Upon completion, the solvent is removed under reduced pressure to yield methyl cholate as a white foam.[2]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Cholic Acid | 408.58 | 2.0 | 4.9 |
| Trimethylsilyl diazomethane | 114.22 | 0.84 | 7.34 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| Methyl Cholate | 422.62 | 2.08 | 100 |
Step 2: Selective Acetylation of Methyl Cholate
The 3α and 7α hydroxyl groups of methyl cholate are selectively protected as acetates, leaving the 12α-hydroxyl group free for the subsequent oxidation step.
Experimental Protocol:
A detailed protocol for the selective acetylation of the 3- and 7-OH groups is described in the literature with a reported yield of 92% using acetic anhydride (B1165640) and pyridine.[1]
| Reactant | Reagents | Yield (%) |
| Methyl Cholate | Acetic Anhydride, Pyridine | 92 |
Step 3: Oxidation of Methyl 3α,7α-diacetyl-12α-hydroxycholanoate
The unprotected 12α-hydroxyl group is oxidized to a ketone using an oxidizing agent like chromium trioxide.
Experimental Protocol:
The oxidation of the 12-OH group is carried out using CrO₃, with a reported yield of 98%.[1]
| Starting Material | Oxidizing Agent | Product | Yield (%) |
| Methyl 3α,7α-diacetyl-12α-hydroxycholanoate | CrO₃ | Methyl 3α,7α-diacetyl-12-oxocholanoate | 98 |
Step 4: Deoxygenation of the 12-Keto Group (Wolff-Kishner Reduction)
The 12-keto group is removed to yield the chenodeoxycholate backbone. This is a crucial deoxygenation step.
Experimental Protocol:
The 12-keto group is removed by a Wolff–Kishner reaction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.[1][3] This reaction, after a deprotection step in an alkaline environment, yields chenodeoxycholic acid (CDCA) with a reported yield of 82%.[1]
| Starting Material | Reaction | Product | Yield (%) |
| Methyl 3α,7α-diacetyl-12-oxocholanoate | 1. Deprotection (alkaline) 2. Wolff-Kishner Reduction | Chenodeoxycholic Acid | 82 |
Step 5: Hydrolysis of the Diacetate (if not performed prior to Wolff-Kishner)
If the acetyl protecting groups were not removed prior to the Wolff-Kishner reduction, a separate hydrolysis step is required.
Experimental Protocol:
The methyl 3α,7α-diacetylchenodeoxycholate is hydrolyzed using a base such as sodium hydroxide (B78521) in an aqueous alcohol solution.
Step 6: Epimerization of Chenodeoxycholic Acid to Ursodeoxycholic Acid
This is a key step that defines the final product. The 7α-hydroxyl group of chenodeoxycholic acid is epimerized to the 7β-hydroxyl group of ursodeoxycholic acid. This can be achieved through a chemical oxidation-reduction sequence or via enzymatic conversion.
Chemical Method: Oxidation and Stereoselective Reduction
Experimental Protocol:
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Oxidation: The 7α-hydroxyl group of a chenodeoxycholic acid derivative is oxidized to a 7-keto intermediate.
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Reduction: The 7-keto group is then stereoselectively reduced to the 7β-hydroxyl group.
Enzymatic Method:
Certain microorganisms, such as strains of Clostridium, are capable of epimerizing chenodeoxycholic acid to ursodeoxycholic acid.[4] This biotransformation proceeds via a 3α-hydroxy-7-keto-5β-cholanoic acid intermediate.[4]
Step 7: Esterification of Ursodeoxycholic Acid to its Methyl Ester
The final step is the esterification of the carboxylic acid group of ursodeoxycholic acid to yield the desired methyl ester.
Experimental Protocol:
Ursodeoxycholic acid can be esterified using methanol in the presence of an acid catalyst. For example, a patent describes the esterification of an ursodeoxycholic acid imidazole (B134444) salt intermediate after acidification with phosphoric acid, followed by esterification with methanol in the presence of hydrochloric acid.[5]
| Starting Material | Reagents | Product |
| Ursodeoxycholic Acid | Methanol, Acid Catalyst (e.g., HCl) | Ursodeoxycholic Acid Methyl Ester |
Visualization of the Synthetic Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the overall synthetic pathway and a typical experimental workflow.
Overall Synthetic Pathway from Cholic Acid to Ursodeoxycholic Acid Methyl Ester
Caption: Chemical synthesis pathway from cholic acid to ursodeoxycholic acid methyl ester.
Experimental Workflow for a Typical Chemical Transformation
Caption: A generalized workflow for a single chemical step in the synthesis.
Conclusion
The synthesis of ursodeoxycholic acid methyl ester from cholic acid is a well-established but complex process that requires careful control of reaction conditions and strategic use of protecting groups. This guide provides a detailed overview of the key steps involved, offering experimental insights and quantitative data to aid researchers in this field. The development of more efficient and environmentally friendly methods, particularly chemoenzymatic approaches for the critical epimerization step, continues to be an active area of research with the potential to significantly improve the overall efficiency of this important pharmaceutical synthesis.
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. CHOLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
